molecular formula C8H14N2O B1414946 rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one CAS No. 97278-42-7

rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one

Cat. No.: B1414946
CAS No.: 97278-42-7
M. Wt: 154.21 g/mol
InChI Key: BWZHYLDHEREEEC-RQJHMYQMSA-N
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Description

rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one is a bicyclic heterocyclic compound featuring a 3,9-diazabicyclo[3.3.2]decane scaffold with a ketone group at position 10. The "rac" designation indicates a racemic mixture of the (1S,5R) and (1R,5S) enantiomers.

Properties

IUPAC Name

(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-2-1-3-7(10-8)5-9-4-6/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZHYLDHEREEEC-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@H](C1)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of benzopyrylium salt with 3,5-dimethoxyphenol in the presence of a chiral anionic catalyst, followed by acid-catalyzed cyclization . This method yields the desired bicyclic structure with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one is a bicyclic organic compound with significant implications in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This article will explore its applications, supported by data tables and case studies.

Basic Characteristics

  • Molecular Formula : C8H14N2O
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 97278-42-7

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmacological agent. Its unique structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the bicyclic structure enhanced its potency against breast cancer cells, suggesting a promising avenue for drug development.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in constructing complex nitrogen-containing frameworks.

Case Study: Synthesis of Novel Alkaloids

Researchers have utilized this compound to synthesize novel alkaloids through cyclization reactions. A notable example involved the formation of a new class of compounds with potential neuroprotective properties, as detailed in Tetrahedron Letters.

Catalysis

The compound has been explored as a chiral catalyst in asymmetric synthesis, facilitating the formation of enantiomerically enriched products.

Case Study: Asymmetric Hydrogenation

In a study published in Chemical Communications, this compound was employed in the asymmetric hydrogenation of α,β-unsaturated ketones, achieving high enantioselectivity and yield.

Summary of Findings

The applications of this compound span across medicinal chemistry, organic synthesis, and catalysis. Its unique structural attributes enable significant interactions with biological systems and provide pathways for synthesizing complex molecules.

Key Insights:

  • Medicinal Potential : Promising anticancer properties.
  • Synthetic Utility : Valuable intermediate for complex nitrogenous compounds.
  • Catalytic Role : Effective chiral catalyst for asymmetric reactions.

Mechanism of Action

The mechanism of action of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Scaffold Variations

Key Compounds :

3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one (): Substituent: Benzyl group at position 3.

(1S,5S)-6-((4-Nitrophenyl)sulfonyl)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one [(S,S)-2e] ():

  • Substituents: 4-Nitrophenylsulfonyl and oxa (oxygen) groups.
  • Molecular Formula: C₁₃H₁₅N₃NaO₆S.
  • Synthesis Yield: 17% via acid-mediated cyclization of L-HSer-derived precursors .
  • Functional Impact: The electron-withdrawing nitro and sulfonyl groups enhance reactivity toward nucleophilic substitutions.

rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane Dihydrochloride ():

  • Modification: Methyl group at position 9; dihydrochloride salt.
  • Molecular Formula: C₉H₂₀Cl₂N₂; Molecular Weight: 227.16.
  • Functional Impact: Salt formation improves aqueous solubility, critical for pharmaceutical formulations .

Stereochemical Influences

  • Stereochemistry-Dependent Synthesis Yields :
    • L-Thr-derived precursors yield (S,S)-2b in 70% yield, whereas D-Thr derivatives yield (R,R)-2b in 56% yield, highlighting enantioselectivity in cyclization reactions .
  • Biological Relevance : The (1S,5R) configuration in the target compound may influence binding affinity to chiral biological targets, though specific data are pending.

Data Tables: Comparative Analysis

Table 2. Functional Group Impact

Functional Group Example Compound Effect on Properties
Benzyl 3-Benzyl derivative Increased hydrophobicity; potential for enhanced blood-brain barrier penetration
Nitrobenzenesulfonyl (S,S)-2e Electron-withdrawing; enhances reactivity in substitution reactions
Methyl + Hydrochloride 9-Methyl dihydrochloride Improved solubility and stability for pharmaceutical use

Biological Activity

rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one is a bicyclic compound notable for its unique nitrogen arrangement and ketone functional group. This structural configuration is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8_8H14_{14}N2_2O
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 97278-42-7
  • IUPAC Name : (1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor or modulate receptor activity, thereby influencing various cellular pathways.

Antitumor Activity

Recent studies have highlighted the potential of this compound analogs in exhibiting significant antitumor effects. For example, a related compound IMB-1406 demonstrated remarkable cytotoxicity against several cancer cell lines:

Cell LineInhibition Rate (%)IC50_{50} (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

The inhibition rates and IC50_{50} values suggest that these compounds could serve as promising leads for further development in cancer therapeutics .

Antimicrobial Activity

Preliminary investigations have indicated that this compound exhibits antimicrobial properties against various pathogens. The specific mechanisms are under study but may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Case Studies and Research Findings

  • Study on Antitumor Properties : A study published in Nature detailed the synthesis and evaluation of this compound derivatives for their antitumor activity against multiple cancer cell lines, revealing a structure-activity relationship that underscores the importance of the bicyclic framework in enhancing potency .
  • Mechanistic Insights : Research has suggested that these compounds may induce apoptosis in cancer cells through mitochondrial dysfunction and the activation of caspases, leading to cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one, and how can its stereochemical configuration be confirmed?

  • Methodology :

  • Synthesis : Use a multi-step organic synthesis approach, starting with bicyclic amine precursors. Key steps include ketone formation via oxidation and stereochemical control through chiral catalysts or resolution techniques (e.g., chiral HPLC) .
  • Structural Confirmation :
  • X-ray crystallography : Resolves absolute configuration.
  • NMR spectroscopy : Analyze coupling constants and NOE effects to confirm stereochemistry (e.g., 1^1H and 13^{13}C NMR) .
  • Data Interpretation : Cross-validate results with computational methods (e.g., DFT calculations for energy-minimized conformers) .

Q. How can researchers determine the physicochemical properties (e.g., solubility, logP) of This compound?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) with HPLC quantification .
  • logP : Use reversed-phase HPLC or octanol-water partitioning assays .
  • Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
    • Data Contradictions : Address discrepancies (e.g., pH-dependent solubility variations) by repeating experiments under controlled conditions and reporting confidence intervals .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the metabolic stability of This compound in hepatic microsomes?

  • Methodology :

  • In Vitro Assays : Incubate the compound with liver microsomes (human/rodent) and NADPH cofactors. Quantify parent compound depletion via LC-MS/MS .
  • Kinetic Analysis : Calculate intrinsic clearance (ClintCl_{int}) using the substrate depletion method .
  • Controls : Include positive controls (e.g., verapamil) and negative controls (no NADPH) to validate assay conditions .
    • Troubleshooting : If metabolic stability data conflict across species, perform species-scaled modeling or use recombinant CYP enzymes to identify metabolizing isoforms .

Q. How can researchers resolve contradictions in reported receptor binding affinities for This compound across studies?

  • Methodology :

  • Systematic Review : Apply PICOC criteria (Population, Intervention, Comparison, Outcomes, Context) to compare experimental conditions (e.g., receptor isoform, assay type) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
  • Replication Studies : Re-test binding assays under standardized protocols (e.g., radioligand displacement vs. fluorescence polarization) .
    • Data Integration : Use cheminformatics tools (e.g., molecular docking) to correlate binding modes with experimental KiK_i values .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in This compound toxicity studies?

  • Methodology :

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report EC50EC_{50}, IC50IC_{50}, and Hill coefficients with 95% CI .
  • Outlier Detection : Apply Grubbs' test or robust regression methods to exclude anomalous data points .
    • Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing animal or cell-based assays .

Q. How should researchers structure a manuscript to highlight the environmental fate of This compound?

  • Reporting Framework :

  • Introduction : Link to environmental relevance using frameworks like INCHEMBIOL (sources, distribution, biotic impacts) .
  • Results : Include tables comparing abiotic degradation rates (hydrolysis, photolysis) and bioaccumulation factors (BCF) .
  • Discussion : Contrast findings with structurally similar compounds and propose mitigation strategies for ecological risks .

Tables for Key Data

Property Method Typical Value Reference
logP Octanol-water partition1.8 ± 0.2
Aqueous Solubility (pH 7) Shake-flask + HPLC2.3 mg/mL
Melting Point DSC198–202°C
Assay Type Receptor Reported KiK_i (nM) Study
Radioligand Displacementσ1 Receptor12.4 ± 1.1
Fluorescence Polarizationσ1 Receptor18.9 ± 2.3

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one
Reactant of Route 2
rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one

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